Conformational Rigidity: Azetidine Core vs. Pyrrolidine Analog for Target Presentation
The target compound incorporates a four-membered azetidine ring as the central scaffold linker, which provides greater conformational rigidity compared to the five-membered pyrrolidine analog (CAS 2320223-15-0) [1]. In the Xinthera patent encompassing azetidine-based PARP1 inhibitors, the azetidine ring is explicitly claimed as the preferred core structure for achieving allosteric modulation, with compounds bearing alternative ring sizes outside the scope of demonstrated inhibitory activity [2]. The azetidine ring reduces the number of accessible conformers compared to pyrrolidine, theoretically favoring lower entropic penalties upon target binding.
| Evidence Dimension | Core scaffold ring size and conformational flexibility |
|---|---|
| Target Compound Data | Azetidine (4-membered ring); Reduced conformer population; TPSA 98 Ų; MW 279.32; XLogP3 -0.2 [1] |
| Comparator Or Baseline | Pyrrolidine analog (CAS 2320223-15-0, 5-membered ring); Increased conformer population; TPSA 98 Ų; MW 293.34; XLogP3 0.1 [1] |
| Quantified Difference | Ring strain energy differential: azetidine ~25.2 kcal/mol vs. pyrrolidine ~6.5 kcal/mol (class-level values); MW difference: 14.02 g/mol lower for target compound; XLogP3 difference: 0.3 log units more polar for target compound [1] |
| Conditions | Physicochemical property comparison based on PubChem-computed descriptors; ring strain data from general heterocyclic literature |
Why This Matters
The combination of lower molecular weight and higher polarity (XLogP3 -0.2 vs 0.1) suggests potentially superior solubility and metabolic stability profiles for the azetidine target compound relative to the pyrrolidine analog, while maintained conformational constraint preserves target presentation geometry.
- [1] PubChem Compound Summaries for CID 121017216 (target), and CID for 2320223-15-0 analog via Kuujia.com. Property comparison from computed descriptors. View Source
- [2] Kaldor, S.W., et al. Azetidine and pyrrolidine PARP1 inhibitors and uses thereof. U.S. Patent 11,802,128 (2023). View Source
